Cas no 726153-87-3 (2-chloro-N-4-methoxy-3-(piperidine-1-sulfonyl)phenylacetamide)

2-Chloro-N-4-methoxy-3-(piperidine-1-sulfonyl)phenylacetamide is a specialized organic compound featuring a chloroacetamide core linked to a methoxy-substituted phenyl ring with a piperidine-1-sulfonyl moiety. This structure confers potential reactivity in medicinal and agrochemical applications, particularly as an intermediate in synthesis. The chloroacetamide group offers electrophilic reactivity for nucleophilic substitution, while the sulfonyl and methoxy substituents enhance solubility and bioavailability. The piperidine ring contributes to conformational flexibility, potentially improving binding affinity in target interactions. This compound is suited for research in drug discovery and crop protection, where its unique functional groups enable precise modifications for optimizing biological activity. High purity and stability under controlled conditions ensure reliable performance in synthetic workflows.
2-chloro-N-4-methoxy-3-(piperidine-1-sulfonyl)phenylacetamide structure
726153-87-3 structure
Product Name:2-chloro-N-4-methoxy-3-(piperidine-1-sulfonyl)phenylacetamide
CAS No:726153-87-3
MF:C14H19ClN2O4S
MW:346.829661607742
CID:3105498
PubChem ID:3759211
Update Time:2025-10-21

2-chloro-N-4-methoxy-3-(piperidine-1-sulfonyl)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acetamide
    • 2-chloro-N-4-methoxy-3-(piperidine-1-sulfonyl)phenylacetamide
    • 726153-87-3
    • EN300-04407
    • G38486
    • AKOS001074063
    • 999-566-8
    • 2-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide
    • 2-chloro-N-(4-methoxy-3-(piperidine-1-sulfonyl)phenyl)acetamide
    • CS-0219593
    • Z56886439
    • 2-chloro-N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)acetamide
    • Inchi: 1S/C14H19ClN2O4S/c1-21-12-6-5-11(16-14(18)10-15)9-13(12)22(19,20)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18)
    • InChI Key: NTOOHRZZOSTNPR-UHFFFAOYSA-N
    • SMILES: ClCC(NC1C=CC(=C(C=1)S(N1CCCCC1)(=O)=O)OC)=O

Computed Properties

  • Exact Mass: 346.0754060Da
  • Monoisotopic Mass: 346.0754060Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 84.1Ų

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2-chloro-N-4-methoxy-3-(piperidine-1-sulfonyl)phenylacetamide Related Literature

Additional information on 2-chloro-N-4-methoxy-3-(piperidine-1-sulfonyl)phenylacetamide

Comprehensive Analysis of 2-Chloro-N-4-methoxy-3-(piperidine-1-sulfonyl)phenylacetamide (CAS 726153-87-3)

The compound 2-chloro-N-4-methoxy-3-(piperidine-1-sulfonyl)phenylacetamide (CAS 726153-87-3) is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a piperidine sulfonyl moiety and a chloroacetamide group, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting enzyme inhibition and receptor modulation.

One of the most searched questions related to this compound is: "What are the applications of 2-chloro-N-4-methoxy-3-(piperidine-1-sulfonyl)phenylacetamide in medicinal chemistry?" Studies suggest its role as a precursor in designing kinase inhibitors and GPCR ligands, aligning with the growing demand for precision medicine. The methoxy-phenyl segment enhances its lipophilicity, improving membrane permeability—a critical factor in CNS drug development.

In agrochemical contexts, the sulfonyl bridge in CAS 726153-87-3 contributes to herbicidal activity, as evidenced by patent literature. This aligns with trending searches like "eco-friendly sulfonamide-based pesticides", reflecting the industry's shift toward sustainable crop protection. The compound’s stability under physiological pH conditions further supports its utility in formulation development.

Synthetic accessibility is another hot topic, with queries such as "optimized synthesis of piperidine sulfonyl acetamides" frequently appearing in academic databases. The chloroacetamide group allows nucleophilic substitutions, enabling diverse derivatization—a feature leveraged in combinatorial chemistry libraries. Recent publications highlight microwave-assisted protocols to enhance yield and purity.

From a regulatory standpoint, the compound’s non-hazardous profile (as per available SDS data) makes it preferable for industrial scale-up. Analytical chemists often search for "HPLC methods for 726153-87-3 quantification", underscoring the need for robust quality control in API manufacturing. Reverse-phase chromatography with UV detection at 254nm is commonly reported.

Thermodynamic studies reveal that the piperidine-1-sulfonyl conformation influences crystalline polymorphism—a key consideration for patent strategies. This aspect connects with frequent queries about "solid-state characterization of sulfonamide drugs". Differential scanning calorimetry (DSC) data typically shows an endothermic peak at 148-152°C.

Emerging computational approaches have enabled virtual screening of 2-chloro-N-4-methoxy-3-(piperidine-1-sulfonyl)phenylacetamide analogs. Molecular docking simulations predict strong binding affinity for carbonic anhydrase isoforms, addressing popular search terms like "in silico sulfonamide drug design". Such findings open avenues for repurposing this scaffold in antiglaucoma therapies.

Environmental fate studies indicate moderate biodegradability of CAS 726153-87-3, with hydrolysis being the primary degradation pathway. This responds to increasing searches for "green chemistry metrics of sulfonyl compounds". The methoxy substituent reportedly reduces aquatic toxicity compared to halogen-rich analogs.

Supply chain analytics show rising procurement of this compound by Asian CROs, correlating with search trends for "bulk suppliers of 726153-87-3". Current market analyses suggest a 12% annual growth in demand, driven by fragment-based drug discovery programs. Proper storage recommendations include amber glass containers under nitrogen atmosphere.

Recent breakthroughs have demonstrated the compound’s utility in PET tracer development, particularly for imaging sigma receptors. This application answers niche searches like "radiolabeled sulfonamide probes". The chloro position allows facile 18F-fluorination via nucleophilic aromatic substitution.

In material science, the phenylacetamide core has been investigated for liquid crystal applications. Patent analyses reveal its incorporation into smectic phase materials—addressing queries about "sulfonamide-based mesogens". The dipole moment generated by the sulfonyl group enhances dielectric anisotropy.

For formulation scientists, the compound’s logP value (~2.3) and aqueous solubility (0.8mg/mL at 25°C) are frequently searched parameters. These properties inform decisions about "salt selection for sulfonamide APIs". Hydrochloride salts have shown improved bioavailability in preclinical models.

The scientific community continues to explore novel reactions of CAS 726153-87-3, with particular interest in transition-metal catalyzed cross-couplings. Palladium-mediated Suzuki reactions with boronic esters have achieved >85% yields, as per recent conference abstracts. Such methodologies align with industry demands for "atom-efficient sulfonamide functionalization".

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